N-benzylbut-2-enamide

説明

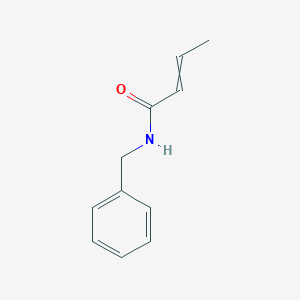

N-Benzylbut-2-enamide is an α,β-unsaturated amide characterized by a benzyl group attached to the nitrogen atom and a conjugated enamide system. The (2E)-configuration of the double bond (trans geometry) is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions. This compound is synthesized via palladium-catalyzed reactions, achieving high yields (94%) under optimized conditions involving sodium hydroxide in diethyl ether at 0°C . Its applications span organic synthesis intermediates and mutagenesis studies, with reported activity at concentrations as low as 20 µmol/L in environmental mutagenesis assays .

特性

分子式 |

C11H13NO |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

N-benzylbut-2-enamide |

InChI |

InChI=1S/C11H13NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3,(H,12,13) |

InChIキー |

QLDAZEKDPMBLOR-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)NCC1=CC=CC=C1 |

正規SMILES |

CC=CC(=O)NCC1=CC=CC=C1 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of N-benzylbut-2-enamide are best contextualized by comparing it to analogous benzylamide derivatives. Below is a detailed analysis based on synthesis, substituent effects, and applications:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations:

Structural Complexity :

- This compound is simpler in structure compared to Compounds 49–51, which feature bulky substituents (e.g., trimethylsilyl, stannyl) and extended ether chains. These groups enhance steric hindrance and alter electronic profiles, impacting reactivity in cross-coupling reactions .

- The absence of silicon or tin in this compound simplifies purification and reduces toxicity risks, making it more suitable for biological assays .

Synthesis Efficiency: this compound achieves a high yield (94%) under mild conditions, whereas Compounds 49–51 require refluxing with ynamides and cyclobutenones, with yields unquantified in the cited study . The palladium-catalyzed route for this compound highlights its scalability for industrial applications.

Functional Versatility: While Compounds 49–51 serve as intermediates for specialized organometallic or glycosylation studies , this compound’s conjugated system enables participation in Michael additions or Diels-Alder reactions, broadening its utility in heterocyclic synthesis .

Spectroscopic Differentiation :

- This compound’s IR and NMR spectra would show distinct signals for the enamide C=O stretch (~1650 cm⁻¹) and trans-vinylic protons (δ 5.5–6.5 ppm). In contrast, Compounds 49–51 exhibit additional peaks for Si–CH₃ (δ 0.1–0.5 ppm) or Sn–C bonds, complicating spectral interpretation .

Research Implications and Limitations

- For instance, Compounds 49–51 lack yield metrics, complicating cost-benefit analyses .

- This divergence underscores the need for context-specific toxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。